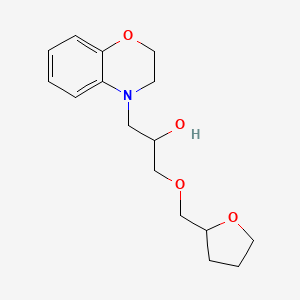![molecular formula C13H11Br2NOS B7527457 2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B7527457.png)
2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as BTMAM and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of BTMAM involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, BTMAM prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, BTMAM has also been shown to have other biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties, as well as the ability to inhibit the activity of certain enzymes involved in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTMAM in laboratory experiments is its potency and specificity. It has been shown to have a high degree of selectivity for cancer cells, making it a promising candidate for cancer treatment. However, one limitation is that it may exhibit toxicity towards normal cells at high concentrations, which could limit its clinical application.
Zukünftige Richtungen
There are several potential future directions for research involving BTMAM. One area of interest is the development of more potent derivatives of BTMAM that exhibit greater selectivity for cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of BTMAM for cancer treatment. Finally, investigations into the potential use of BTMAM for the treatment of other diseases, such as inflammatory disorders, may also be warranted.
In conclusion, BTMAM is a chemical compound that has shown promise in scientific research for its potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments have been studied extensively. Future research should focus on developing more potent derivatives of BTMAM and investigating its potential use for the treatment of other diseases.
Synthesemethoden
The synthesis of BTMAM involves the reaction of 4-bromothiophen-2-carbaldehyde with N-methyl-4-bromoaniline in the presence of a palladium catalyst. The resulting product is then treated with bromine to yield 2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
BTMAM has been studied for its potential applications in the field of medicine. Specifically, it has been investigated for its ability to inhibit the growth of cancer cells. In a study conducted by Zhang et al. (2019), it was found that BTMAM exhibited potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
Eigenschaften
IUPAC Name |
2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NOS/c1-16(7-10-6-9(14)8-18-10)13(17)11-4-2-3-5-12(11)15/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKHULPVRVSACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7527413.png)

![N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide](/img/structure/B7527425.png)
![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)
![N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B7527433.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B7527434.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7527444.png)
![N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7527452.png)
